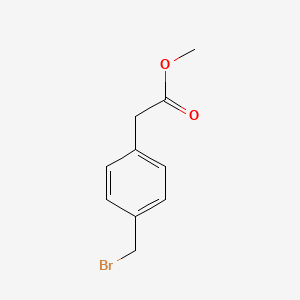

Methyl 4-(bromomethyl)phenylacetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-[4-(bromomethyl)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-13-10(12)6-8-2-4-9(7-11)5-3-8/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APXOMRFLJBRHNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=C(C=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30472231 | |

| Record name | Methyl [4-(bromomethyl)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7398-42-7 | |

| Record name | Methyl [4-(bromomethyl)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-(bromomethyl)phenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-(bromomethyl)phenylacetate: Synthesis, Analysis, and Applications

This guide provides an in-depth exploration of methyl 4-(bromomethyl)phenylacetate, a critical reagent and building block in modern organic synthesis and pharmaceutical development. We will move beyond simple data reporting to offer a cohesive narrative grounded in mechanistic understanding and practical, field-tested insights. The protocols and analyses described herein are designed to be self-validating, ensuring researchers can confidently apply these methodologies in their own laboratories.

Introduction: The Strategic Importance of a Bifunctional Reagent

This compound (CAS No. 7398-42-7) is a bifunctional organic compound featuring a reactive benzyl bromide moiety and a methyl ester. This unique structural arrangement makes it an invaluable intermediate for introducing the 4-(methoxycarbonylmethyl)benzyl group into a target molecule. Its utility is most pronounced in the synthesis of complex molecular architectures, particularly in the development of novel therapeutics and agrochemicals.[1] The benzyl bromide group serves as a potent electrophile, readily reacting with a wide range of nucleophiles, while the methyl ester provides a handle for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid or amidation. Understanding the nuanced reactivity and analytical profile of this compound is paramount for its effective use.

Chemical Structure & Physicochemical Properties

The structure of this compound consists of a para-substituted benzene ring. At one end (C4), a bromomethyl group (-CH₂Br) provides a site for nucleophilic substitution. At the other end (C1), an acetic acid methyl ester group (-CH₂COOCH₃) is attached. This substitution pattern grants the molecule both electrophilic and nucleophilic potential (after hydrolysis of the ester), underpinning its versatility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 7398-42-7 | [1][2] |

| Molecular Formula | C₁₀H₁₁BrO₂ | [2][3] |

| Molecular Weight | 243.10 g/mol | [2][3] |

| Synonyms | 4-(2-Methoxy-2-oxoethyl)benzyl bromide, 4-(Bromomethyl)phenylacetic acid methyl ester | [1] |

| Boiling Point | 290.6 ± 20.0 °C at 760 mmHg | [4] |

| Melting Point | 37-39 °C | [1] |

| Density | 1.4 ± 0.1 g/cm³ | [4] |

| Appearance | White to yellow solid | [3] |

| Storage Conditions | 2-8°C, under inert atmosphere | [2][3] |

Synthesis Pathway: Selective Radical Bromination

The most reliable and common synthesis of this compound involves the selective free-radical bromination of the benzylic methyl group of its precursor, methyl 4-methylphenylacetate. The Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, is the method of choice.[5]

Causality: This method is preferred due to its high selectivity for the benzylic position. The stability of the intermediate benzylic radical makes it form preferentially over other possible radicals, preventing bromination of the aromatic ring or the acetyl methylene group. Carbon tetrachloride (CCl₄) or cyclohexane are often used as solvents as they do not readily participate in the radical chain reaction.

Detailed Synthesis Protocol

-

Setup : To a dry, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 4-methylphenylacetate (1.0 eq).

-

Reagents : Add N-Bromosuccinimide (1.05 eq) and a catalytic amount of benzoyl peroxide (0.02 eq).[5]

-

Solvent : Add anhydrous carbon tetrachloride to the flask.

-

Reaction : Heat the mixture to reflux (approx. 77°C) and maintain for 12 hours.[5] The reaction progress can be monitored by TLC or GC-MS.

-

Workup : Cool the reaction mixture to room temperature and then to 0°C in an ice bath. The succinimide byproduct will precipitate.

-

Purification : Filter the mixture to remove the succinimide. Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Final Product : Further purification by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization affords pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Comprehensive Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR : The proton NMR spectrum provides definitive structural information. The benzylic protons of the -CH₂Br group are expected to appear as a distinct singlet around 4.5 ppm. The methylene protons of the acetate group (-CH₂COO) will also be a singlet, typically around 3.6 ppm. The methyl ester protons (-OCH₃) will be a singlet around 3.7 ppm. The aromatic protons will appear as two doublets in the 7.2-7.4 ppm region, characteristic of a 1,4-disubstituted benzene ring.

-

¹³C NMR : The carbon spectrum will show characteristic peaks for the ester carbonyl (~171 ppm), the aromatic carbons (128-140 ppm), the ester methyl carbon (~52 ppm), the acetate methylene carbon (~41 ppm), and the benzylic carbon attached to bromine (~33 ppm).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Ar-H | 7.2-7.4 (4H, m) | 128-140 |

| -CH₂ Br | ~4.5 (2H, s) | ~33 |

| -CH₂ COO- | ~3.6 (2H, s) | ~41 |

| -COOCH₃ | ~3.7 (3H, s) | ~52 |

| -C =O | - | ~171 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

Table 3: Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Interpretation |

| C=O (Ester) | ~1735 cm⁻¹ | Strong, sharp carbonyl stretch |

| C-O (Ester) | 1150-1250 cm⁻¹ | C-O stretch |

| C-Br | 550-650 cm⁻¹ | C-Br stretch |

| Aromatic C=C | 1600, 1450 cm⁻¹ | Ring stretching vibrations |

| Sp² C-H | >3000 cm⁻¹ | Aromatic C-H stretch |

| Sp³ C-H | <3000 cm⁻¹ | Aliphatic C-H stretch |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

-

Analysis : In Electron Ionization (EI-MS), the molecular ion peak [M]⁺ should be observed at m/z 242/244 with an approximate 1:1 intensity ratio, which is the characteristic isotopic signature of a single bromine atom.

-

Fragmentation : Key fragmentation would involve the loss of the bromine atom ([M-Br]⁺) at m/z 163 and the loss of the methoxy group ([M-OCH₃]⁺). The base peak is often the tropylium-like ion resulting from the cleavage of the C-Br bond, m/z 163.

Chromatographic Purity Assessment

Chromatography is essential for determining the purity of the final compound.

-

Expertise & Causality : Reverse-phase HPLC on a C18 column is the standard for purity analysis of moderately polar compounds like this. A mobile phase of acetonitrile and water provides excellent separation of the product from non-polar starting materials and polar byproducts. UV detection is ideal due to the aromatic ring's strong chromophore. A wavelength of 220-230 nm is typically effective.[6][7]

-

System : HPLC with a UV detector.

-

Column : C18, 150 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase : Isocratic elution with 65% Acetonitrile and 35% Water (with 0.1% formic acid for peak shape improvement).[7][8]

-

Flow Rate : 1.0 mL/min.[6]

-

Detector : UV at 227 nm.[7]

-

Injection Volume : 5 µL.[6]

-

Sample Prep : Dissolve ~1 mg of the compound in 1 mL of the mobile phase.

Caption: Standard workflow for HPLC purity analysis.

Applications in Drug Discovery and Synthesis

The true value of this compound lies in its application as a versatile synthetic intermediate. Its primary role is as an electrophile to alkylate nucleophiles such as amines, phenols, thiols, and carbanions.

-

Pharmaceutical Synthesis : It is a documented building block in the synthesis of heterocyclic PDE4 (phosphodiesterase 4) inhibitors, which are investigated for treating inflammatory diseases.[1] It has also been used as a precursor for developing serine protease inhibitors.

-

Rational Drug Design : In drug discovery, the methyl group of a lead compound is often a target for modification to explore the "magic methyl" effect, where adding a methyl group can significantly enhance binding affinity or improve pharmacokinetic properties.[9] Conversely, functionalizing a methyl group, as in the synthesis of this compound from its toluene analog, provides a key vector for scaffold hopping or for introducing linkers to attach pharmacophores.

Safety, Handling, and Storage

Trustworthiness through Safety : Ensuring the integrity of experiments begins with safe handling of all reagents.

-

Hazards : this compound is classified as a corrosive and lachrymatory substance.[1] It is harmful if swallowed, inhaled, or comes into contact with skin, and causes serious skin and eye irritation/damage.[1][10]

-

Personal Protective Equipment (PPE) : Always handle this chemical in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat.[10][11]

-

Handling : Avoid breathing dust, fumes, or vapors.[12] Prevent contact with skin and eyes.[13]

-

Storage : Store in a tightly sealed container in a cool, dry, and dark place.[2] For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended.[2][3]

Conclusion

This compound is more than just a chemical; it is a strategic tool for molecular engineers in the pharmaceutical and chemical industries. Its well-defined reactivity, coupled with a straightforward synthesis and clear analytical profile, makes it a reliable and valuable component in the synthetic chemist's toolbox. This guide has provided the foundational, expert-driven knowledge required to synthesize, analyze, and apply this compound safely and effectively, empowering researchers to accelerate their discovery programs.

References

- SIELC Technologies. (n.d.). Separation of METHYL 2-(4-BROMOPHENYL)-2,2-DIMETHYLACETATE on Newcrom R1 HPLC column.

- ChemicalBook. (n.d.). Methyl 4-bromophenylacetate(41841-16-1) 1H NMR spectrum.

- ChemicalBook. (n.d.). phenacyl 4-(bromomethyl)phenylacetate(66270-97-1) 1 h nmr.

- SynZeal. (n.d.). Safety Data Sheet - Methyl 2-(4-bromophenyl)acetate.

- ChemicalBook. (n.d.). 4-(Bromomethyl)phenylaceticacidphenacylester | 7398-42-7.

- AK Scientific, Inc. (n.d.). Safety Data Sheet - (4-(Bromomethyl)phenyl)methanol.

- Key Organics. (2017, December 1). Safety Data Sheet - Methyl 2-Morpholino-2-phenylacetate hydrochloride.

- ChemicalBook. (n.d.). 4-(BROMOMETHYL)PHENYLACETIC ACID(13737-36-5) IR Spectrum.

- PubChem. (n.d.). Phenacyl 4-(Bromomethyl)phenylacetate.

- Chemsrc. (n.d.). Methyl [4-(bromomethyl)phenyl]acetate | CAS#:7398-42-7.

- Fisher Scientific. (2010, November 16). SAFETY DATA SHEET - 4-(BROMOMETHYL)PHENYLACETIC ACID.

- Thermo Fisher Scientific. (2011, February 9). SAFETY DATA SHEET - Methyl phenylacetate.

- SpectraBase. (n.d.). Phenacyl 4-(bromomethyl)phenylacetate - Optional[FTIR] - Spectrum.

- ChemicalBook. (n.d.). 4-(BROMOMETHYL)PHENYLACETIC ACID(13737-36-5) IR2 spectrum.

- ChemBK. (n.d.). Methyl 2-(4-(broMoMethyl)phenyl)acetate.

- Apollo Scientific. (n.d.). This compound | CAS No: 7398-42-7.

- BLDpharm. (n.d.). Methyl 2-(4-(bromomethyl)phenyl)acetate | 7398-42-7.

- PrepChem.com. (n.d.). Synthesis of Methyl Bromo-Phenylacetate.

- Sigma-Aldrich. (n.d.). 4-(Bromomethyl)phenylacetic acid 95.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032617).

- PubChemLite. (n.d.). Phenacyl 4-(bromomethyl)phenylacetate (C17H15BrO3).

- Journal of Chromatographic Science. (n.d.). Gas-Liquid Chromatographic Separation of Methyl- and Methoxy-substituted, Benzenes, Phenols, Phenylacetates, and Acetophenols.

- Collaborative International Pesticides Analytical Council. (2020, June 8). multi-active method for the analysis of active substances in formulated products to support quality control scope.

- ChemicalBook. (n.d.). Methyl phenylacetate(101-41-7) IR Spectrum.

- ChemicalBook. (n.d.). 7398-42-7(4-(Bromomethyl)phenylaceticacidphenacylester).

- Human Metabolome Database. (2012, September 11). Showing metabocard for Methyl phenylacetate (HMDB0032617).

- Development and Validation of the RP-HPLC Method for Cis- Bromo Benzoate Determination in Itraconazole API and its Pharmaceutica. (n.d.).

- Santos, J. L., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC.

- PubChem. (n.d.). Methyl phenylacetate.

- ResearchGate. (n.d.). Phase-Transfer Catalytic Determination of Phenols as Methylated Derivatives by Gas Chromatography With Flame Ionization and Mass-Selective Detection.

- ResearchGate. (n.d.). Derivatization reaction of phenol to phenyl acetate.

- Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

- ResearchGate. (n.d.). Characteristic peaks of a Gas Chromatograph for the four component....

- ResearchGate. (n.d.). Rational Design and Synthesis of Selective PRMT4 Inhibitors: a New Chemotype for Development of Cancer Therapeutics.

Sources

- 1. 7398-42-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. 7398-42-7|Methyl 2-(4-(bromomethyl)phenyl)acetate|BLD Pharm [bldpharm.com]

- 3. 4-(Bromomethyl)phenylaceticacidphenacylester | 7398-42-7 [chemicalbook.com]

- 4. Methyl [4-(bromomethyl)phenyl]acetate | CAS#:7398-42-7 | Chemsrc [chemsrc.com]

- 5. prepchem.com [prepchem.com]

- 6. cipac.org [cipac.org]

- 7. internationaljournalssrg.org [internationaljournalssrg.org]

- 8. Separation of METHYL 2-(4-BROMOPHENYL)-2,2-DIMETHYLACETATE on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. synzeal.com [synzeal.com]

- 11. aksci.com [aksci.com]

- 12. fishersci.com [fishersci.com]

- 13. keyorganics.net [keyorganics.net]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Methyl 4-(bromomethyl)phenylacetate

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 4-(bromomethyl)phenylacetate (CAS No. 7398-42-7), a key organic building block utilized in the synthesis of pharmaceutical and agrochemical compounds.[1][2] As a Senior Application Scientist, this document is structured to deliver not just raw data, but a comprehensive interpretation grounded in the principles of structural chemistry. We will explore the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between the molecular structure and the observed spectral features. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of this compound's analytical profile for purposes of quality control, reaction monitoring, and structural verification.

Introduction: The Importance of Spectroscopic Verification

This compound is a bifunctional molecule featuring a reactive benzylic bromide and a methyl ester. This structure makes it a versatile intermediate in organic synthesis. However, its utility is predicated on its purity and correct structural identity. Isomeric impurities, such as substitution at the ortho- or meta- positions, or residual starting materials can significantly impact the outcome of subsequent reactions.

Therefore, a thorough spectroscopic characterization is not merely a procedural step but a foundational requirement for ensuring scientific integrity. This guide provides the benchmark spectral data and interpretation necessary to confidently identify and verify the quality of this compound.

Molecular Structure and Predicted Spectral Features

A foundational understanding of the molecule's structure is paramount for interpreting its spectra. Each unique electronic and vibrational environment within the molecule will give rise to a distinct signal.

Caption: Molecular structure of this compound (CAS: 7398-42-7).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Chemical Shift and Multiplicity |

| Aromatic Protons (H-a, H-b) | 7.25 - 7.45 | Multiplet (AA'BB') | 4H | Protons on the benzene ring exhibit a characteristic pattern for 1,4-disubstitution. They are deshielded due to the aromatic ring current. |

| Benzylic Protons (-CH₂Br) | ~4.5 | Singlet | 2H | These protons are adjacent to an electronegative bromine atom and the aromatic ring, causing a significant downfield shift. The signal is a singlet as there are no adjacent protons. |

| Methylene Protons (-CH₂CO) | ~3.6 | Singlet | 2H | These protons are alpha to the carbonyl group of the ester, which is electron-withdrawing and causes a downfield shift. The signal is a singlet due to the absence of neighboring protons. |

| Methyl Protons (-OCH₃) | ~3.7 | Singlet | 3H | The methyl protons are attached to the ester oxygen, resulting in a characteristic downfield shift. This signal is a sharp singlet. |

Note: Predicted chemical shifts are based on standard functional group values. Actual values may vary slightly depending on the solvent and spectrometer frequency.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Signal Assignment | Chemical Shift (δ, ppm) | Rationale for Chemical Shift |

| Carbonyl Carbon (C=O) | ~171 | The sp² hybridized carbonyl carbon is highly deshielded due to the double bond and the electronegativity of the two attached oxygen atoms. |

| Aromatic Carbons (C-Ar) | 128 - 138 | Aromatic carbons typically resonate in this region. The carbon attached to the bromomethyl group (C-ipso) will be further downfield. |

| Methylene Carbon (-CH₂CO) | ~41 | The sp³ carbon alpha to the carbonyl group. |

| Methyl Carbon (-OCH₃) | ~52 | The sp³ carbon of the methoxy group, deshielded by the adjacent oxygen. |

| Benzylic Carbon (-CH₂Br) | ~33 | The sp³ carbon attached to the electronegative bromine atom. |

Note: Predicted chemical shifts are based on standard functional group values.

Experimental Protocol: NMR Data Acquisition

A standardized protocol ensures reproducibility and high-quality data.[3]

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[4]

-

Instrument Setup: Insert the NMR tube into the spectrometer.[5]

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.[6]

-

Parameter Setup: Load a standard proton experiment parameter set. Key parameters to check include the spectral width (e.g., -2 to 12 ppm), acquisition time (~2-3 seconds), and relaxation delay (1-5 seconds).[6]

-

Acquisition: Acquire the Free Induction Decay (FID) data. For ¹³C NMR, a greater number of scans will be required due to the low natural abundance of the ¹³C isotope.

-

Processing: Apply a Fourier transform to the FID, followed by phase and baseline correction to obtain the final spectrum.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~1735 | C=O Stretch | Ester | A strong, sharp absorption band characteristic of the ester carbonyl group. Its position indicates a saturated ester. |

| 3000 - 2850 | C-H Stretch | Aliphatic (CH₂, CH₃) | Indicates the presence of sp³ hybridized C-H bonds. |

| ~3100 | C-H Stretch | Aromatic | Indicates the presence of sp² hybridized C-H bonds on the benzene ring. |

| 1610, 1450 | C=C Stretch | Aromatic Ring | Absorptions characteristic of the carbon-carbon stretching vibrations within the aromatic ring. |

| 1250 - 1000 | C-O Stretch | Ester | A strong absorption band corresponding to the stretching of the C-O single bonds in the ester functional group. |

| ~600 | C-Br Stretch | Alkyl Halide | A weaker absorption in the fingerprint region, indicative of the carbon-bromine bond. |

Note: IR data for the closely related 4-(Bromomethyl)phenylacetic acid shows characteristic peaks that would be similar, with the addition of the ester peaks for the target molecule.[8][9]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a common technique that requires minimal sample preparation.[10]

-

Background Scan: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Run a background spectrum to account for atmospheric CO₂ and H₂O.[11]

-

Sample Application: Place a small amount of the solid this compound onto the crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the ATR crystal.[12]

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum is automatically ratioed against the background scan to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, retract the pressure clamp and clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft tissue.[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation pattern. Electron Ionization (EI) is a common "hard" ionization technique that induces reproducible fragmentation.[13]

Key Spectral Features

-

Molecular Ion (M⁺): The molecular weight of this compound is 243.1 g/mol . A crucial feature is the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum will show two molecular ion peaks of nearly equal intensity at m/z 242 and 244. This is a definitive diagnostic feature.

-

Major Fragments: In EI-MS, the high energy of the electron beam causes the molecular ion to fragment.[14] Understanding these fragmentation pathways provides structural confirmation.[15]

Predicted Fragmentation Pathway

Caption: Predicted Electron Ionization (EI) fragmentation pathway for this compound.

Explanation of Fragments:

-

Loss of a methoxy radical (•OCH₃): Cleavage of the ester group can lead to the fragment at m/z 211/213.

-

Loss of a bromine radical (•Br): This results in a fragment at m/z 163.

-

Benzylic cleavage: The most stable carbocation is often the benzyl cation. Cleavage of the C-C bond between the methylene group and the carbonyl group can lead to the bromobenzyl cation at m/z 169/171. Subsequent loss of HBr would yield a fragment at m/z 90.

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC). The sample must be volatile enough to enter the gas phase.[1]

-

Ionization: In the ion source, the gaseous sample molecules are bombarded by a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron to form a radical cation (the molecular ion).[16]

-

Fragmentation: The molecular ions, possessing excess energy, undergo fragmentation into smaller ions and neutral species.

-

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions strike a detector, generating a signal that is proportional to their abundance. The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the specific substitution pattern of the aromatic ring. The IR spectrum verifies the presence of the key ester and bromomethyl functional groups. Finally, mass spectrometry confirms the molecular weight and elemental formula, with the characteristic 1:1 isotopic pattern for bromine serving as a definitive marker. By utilizing the data and protocols within this guide, researchers can confidently verify the identity and purity of this important synthetic intermediate, ensuring the reliability and reproducibility of their scientific work.

References

-

Shimadzu Corporation. (n.d.). Please explain the principles, advantages, and disadvantages of EI. Retrieved from [Link]

-

Güntert, P., et al. (2004). NMR data collection and analysis protocol for high-throughput protein structure determination. Proceedings of the National Academy of Sciences, 101(51), 17694-17699. Available at: [Link]

-

Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved from [Link]

-

University of Arizona. (n.d.). Fragmentation Mechanisms. Intro to Mass Spectrometry. Retrieved from [Link]

-

University of Connecticut. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from [Link]

-

Agilent Technologies, Inc. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

R-NMR. (n.d.). SOP data acquisition. Retrieved from [Link]

-

Emory University, Department of Chemistry. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

-

University of Toronto Scarborough. (n.d.). Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). Retrieved from [Link]

-

Michigan State University, Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy [Video]. YouTube. Retrieved from [Link]

-

Wall, M. E., et al. (1996). Modification of the Hydroxy Lactone Ring of Camptothecin: Inhibition of Mammalian Topoisomerase I and Antitumor Activity. Journal of Medicinal Chemistry, 39(8), 1570-1579. Available at: [Link]

-

WILEY-VCH. (n.d.). NMR Spectroscopy: Data Acquisition. Retrieved from [Link]

-

Synix Labs. (n.d.). Product List. Scribd. Retrieved from [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

-

Agilent Technologies, Inc. (n.d.). Quantitative analysis using ATR-FTIR Spectroscopy. Application Note. Retrieved from [Link]

-

Kanto Chemical Co., Inc. (2022). General Catalog of Kanto Reagents, Chemicals & Biologicals. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Development of a highly sensitive immunoassay for detecting.... Retrieved from [Link]

-

Molbase. (n.d.). Methyl 2-(4-(bromomethyl)phenyl)acetate. Product Page for CAS 7398-42-7. Retrieved from [Link]

Sources

- 1. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 2. 4-(Bromomethyl)phenylaceticacidphenacylester | 7398-42-7 [chemicalbook.com]

- 3. NMR data collection and analysis protocol for high-throughput protein structure determination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NMR Spectroscopy [www2.chemistry.msu.edu]

- 5. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 6. r-nmr.eu [r-nmr.eu]

- 7. faculty.washington.edu [faculty.washington.edu]

- 8. 4-(BROMOMETHYL)PHENYLACETIC ACID(13737-36-5) IR Spectrum [chemicalbook.com]

- 9. 4-(BROMOMETHYL)PHENYLACETIC ACID(13737-36-5) IR2 spectrum [chemicalbook.com]

- 10. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 11. utsc.utoronto.ca [utsc.utoronto.ca]

- 12. m.youtube.com [m.youtube.com]

- 13. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. Please explain the principles, advantages, and disadvantages of EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

An In-depth Technical Guide to the Synthesis and Purification of Methyl 4-(bromomethyl)phenylacetate

<-3a--22_in-depth_technical_guide_on_the_synthesis_and_purification_of_methyl_4-28_bromomethyl_29_phenylacetate_22>

Abstract

Methyl 4-(bromomethyl)phenylacetate is a crucial building block in the synthesis of various pharmaceutical compounds and agrochemicals.[1] This guide provides a comprehensive overview of a robust and scalable method for its synthesis via the Wohl-Ziegler bromination of methyl p-tolylacetate. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental protocol, and provide in-depth guidance on the purification and characterization of the final product. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering field-proven insights to ensure a successful and safe laboratory operation.

Introduction: The Significance of this compound

This compound serves as a versatile intermediate in organic synthesis. Its bifunctional nature, possessing both an ester and a benzylic bromide, allows for sequential and diverse chemical transformations. The benzylic bromide is a reactive electrophile, readily participating in nucleophilic substitution reactions, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups. This reactivity profile makes it an invaluable precursor for the synthesis of a wide range of target molecules, including serine protease inhibitors and novel crown ether receptors.

The primary synthetic route to this compound involves the radical-mediated benzylic bromination of methyl p-tolylacetate. The Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator, is the most common and efficient method for this transformation.[2][3] Understanding the nuances of this reaction is paramount to achieving high yields and purity.

The Synthetic Pathway: Wohl-Ziegler Bromination

The core of this synthesis lies in the selective bromination of the benzylic methyl group of methyl p-tolylacetate.

Reaction Mechanism

The Wohl-Ziegler reaction proceeds via a free-radical chain mechanism.[4] It is crucial to maintain a low concentration of molecular bromine (Br₂) to suppress competing ionic addition reactions to the aromatic ring.[4][5] N-bromosuccinimide (NBS) serves as a source of Br₂ at a controlled rate.

The process can be broken down into three key stages:

-

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), upon heating or UV irradiation. The resulting radicals then abstract a hydrogen atom from a trace amount of HBr present in the NBS, generating a bromine radical (Br•).

-

Propagation: The bromine radical abstracts a hydrogen atom from the benzylic position of methyl p-tolylacetate, forming a resonance-stabilized benzylic radical and HBr. This benzylic radical then reacts with a molecule of Br₂ to yield the desired product, this compound, and another bromine radical, which continues the chain reaction.

-

Termination: The chain reaction is terminated by the combination of any two radical species.

Critical Experimental Parameters

Several factors significantly influence the outcome of the Wohl-Ziegler bromination:

-

Solvent: Carbon tetrachloride (CCl₄) has traditionally been the solvent of choice due to its inertness under radical conditions.[2] However, due to its toxicity and environmental concerns, alternative solvents like chlorobenzene or dichlorobenzene are now preferred for their higher boiling points, which allow for better temperature control during the exothermic reaction.[6]

-

Radical Initiator: Benzoyl peroxide and AIBN are common initiators. Benzoyl peroxide is often preferred due to its ready availability and predictable decomposition kinetics.[7]

-

N-Bromosuccinimide (NBS): The quality of NBS is critical. It should be pure and dry, as impurities can lead to side reactions. The reaction progress can often be monitored by observing the dense NBS at the bottom of the flask being replaced by the less dense succinimide, which floats.[2]

-

Light/Heat: The reaction requires initiation by either heat or light. The use of an incandescent light source can effectively trigger the radical chain process.[6]

Experimental Protocol: Synthesis of this compound

This protocol details a laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Reagents and Materials

| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Quantity |

| Methyl p-tolylacetate | 104-14-3 | C₁₀H₁₂O₂ | 164.20 | 1.0 eq |

| N-Bromosuccinimide (NBS) | 128-08-5 | C₄H₄BrNO₂ | 177.98 | 1.1 eq |

| Benzoyl Peroxide | 94-36-0 | C₁₄H₁₀O₄ | 242.23 | 0.02 eq |

| Chlorobenzene | 108-90-7 | C₆H₅Cl | 112.56 | Solvent |

| Dichloromethane | 75-09-2 | CH₂Cl₂ | 84.93 | Extraction |

| Saturated Sodium Bicarbonate Solution | N/A | NaHCO₃ | 84.01 | Washing |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | Drying |

Reaction Setup and Procedure

Caption: Workflow for the synthesis and purification of this compound.

-

Charging the Reactor: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add methyl p-tolylacetate and chlorobenzene.

-

Addition of Reagents: To the stirred solution, add N-bromosuccinimide and a catalytic amount of benzoyl peroxide.

-

Initiation and Reaction: Heat the mixture to 85-90°C. Irradiate the flask with an incandescent light to initiate the reaction. An exotherm may be observed, and the temperature should be maintained between 90-110°C.[6]

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.[6]

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate.

-

Filter the solid succinimide and wash the filter cake with a small amount of chlorobenzene.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Safety Considerations

-

N-Bromosuccinimide (NBS): NBS is a corrosive and oxidizing solid.[8][9][10] It can cause severe skin burns and eye damage.[11][12] Handle with care, avoiding dust formation, and wear appropriate PPE.[8][9] It is sensitive to light and moisture and should be stored accordingly.[10][11]

-

Benzoyl Peroxide: Benzoyl peroxide is a strong oxidizing agent and can be explosive when dry.[13] It is sensitive to heat, shock, and friction.[14] It is typically supplied and handled as a wetted solid to reduce the risk of explosion.[15] Spills should be cleaned up promptly using non-sparking tools and wetted with water.[15][16]

-

Solvents: Chlorobenzene and dichloromethane are hazardous. Handle them in a fume hood and avoid inhalation or skin contact.

Purification of this compound

The crude product often contains unreacted starting material, over-brominated side products, and other impurities. Purification is essential to obtain a high-purity final product.

Column Chromatography

Flash column chromatography is an effective method for purifying the crude product.

4.1.1. Protocol

-

Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Column Packing: Pack a chromatography column with the silica gel slurry.

-

Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane. The polarity of the eluent is gradually increased to separate the components. The desired product will elute after the non-polar impurities.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a colorless oil or low-melting solid.

Recrystallization

For products that are solid at room temperature, recrystallization can be a highly effective purification technique.

4.2.1. Solvent Selection

A suitable solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[17] A mixture of polar and non-polar solvents, such as ethanol/water or ethyl acetate/hexane, can be effective. Small-scale trials are recommended to determine the optimal solvent system.

4.2.2. Protocol

-

Dissolution: Dissolve the crude product in a minimal amount of the hot recrystallization solvent.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a powerful tool for structural elucidation. The expected signals for this compound are:

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (ester) | ~3.7 | singlet | 3H |

| -CH₂- (acetate) | ~3.6 | singlet | 2H |

| -CH₂-Br (benzylic) | ~4.5 | singlet | 2H |

| Aromatic protons | ~7.2-7.4 | multiplet | 4H |

Note: Chemical shifts are approximate and may vary depending on the solvent and instrument.

Other Analytical Techniques

-

¹³C NMR Spectroscopy: Provides information about the carbon framework of the molecule.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the functional groups present (e.g., C=O stretch of the ester).

Conclusion

The synthesis of this compound via the Wohl-Ziegler bromination of methyl p-tolylacetate is a reliable and scalable method. Careful control of reaction parameters, adherence to safety protocols, and effective purification are key to obtaining a high-quality product. This guide provides the necessary technical details and expert insights to empower researchers and scientists to successfully perform this important synthetic transformation.

References

- 1. 7398-42-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 3. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Wohl-Ziegler Reaction [organic-chemistry.org]

- 5. scribd.com [scribd.com]

- 6. CN106905135A - A kind of preparation method to bromomethyl phenylacetic acid - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

- 8. fishersci.com [fishersci.com]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. dept.harpercollege.edu [dept.harpercollege.edu]

- 12. lobachemie.com [lobachemie.com]

- 13. BENZOYL PEROXIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. nj.gov [nj.gov]

- 15. docs.gato.txst.edu [docs.gato.txst.edu]

- 16. isg.ku.edu.tr [isg.ku.edu.tr]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to CAS 7398-42-7 and the Widely-Used Fluorogenic Probe, 7-Amino-4-methylcoumarin

This technical guide is designed for researchers, scientists, and drug development professionals. It aims to provide comprehensive chemical information and safety protocols related to CAS 7398-42-7, while also addressing a significant point of ambiguity concerning this identifier. Our investigation reveals that while CAS 7398-42-7 is officially assigned to Methyl 2-(4-(bromomethyl)phenyl)acetate , it is sometimes erroneously linked in commercial and research contexts to 7-Amino-4-methylcoumarin , a fluorescent probe of immense importance in biomedical research. Given its relevance to our audience, this guide will first clarify the identity of CAS 7398-42-7 and then provide an in-depth exploration of 7-Amino-4-methylcoumarin (AMC), the compound of likely greater interest.

Part 1: Clarification of CAS Identity: CAS 7398-42-7

The Chemical Abstracts Service (CAS) registry number 7398-42-7 is unambiguously assigned to the compound Methyl 2-(4-(bromomethyl)phenyl)acetate . This organic building block is primarily utilized in chemical synthesis.

Core Information: Methyl 2-(4-(bromomethyl)phenyl)acetate

Methyl 2-(4-(bromomethyl)phenyl)acetate is a reactive intermediate used in the synthesis of more complex molecules, including pharmaceutical components and agrochemicals.[1] Its utility stems from the presence of a reactive benzyl bromide group, which makes it an effective electrophile for introducing the 4-(methyl acetate)phenylmethyl moiety into various structures.[2]

Physicochemical Data

A summary of the key properties for Methyl 2-(4-(bromomethyl)phenyl)acetate is provided below.

| Property | Value | Reference(s) |

| CAS Number | 7398-42-7 | [3] |

| Molecular Formula | C₁₀H₁₁BrO₂ | [2] |

| Molecular Weight | 243.10 g/mol | [2] |

| Appearance | White to yellow solid | [2] |

| Boiling Point | 290.6 ± 20.0 °C at 760 mmHg | [2] |

| Density | 1.415 ± 0.06 g/cm³ | [2] |

| Storage | 2–8 °C under inert gas (Nitrogen or Argon) | [2] |

Safety Profile

This compound is classified as a hazardous substance requiring careful handling.

| Hazard Class | GHS Code | Description | Reference(s) |

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage | [3][4] |

| Corrosive to Metals | H290 | May be corrosive to metals | [4] |

Handling Precautions:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

P405: Store locked up.[3]

Part 2: The Researcher's Compound of Interest: 7-Amino-4-methylcoumarin (AMC)

For professionals in drug discovery and life sciences, the compound of primary interest is 7-Amino-4-methylcoumarin (AMC) , which has the official CAS Number 26093-31-2 .[5][6] AMC is a cornerstone fluorescent probe used extensively in enzyme activity assays, particularly for hydrolases like proteases.[7]

Introduction to 7-Amino-4-methylcoumarin (AMC)

AMC, also known as Coumarin 120, is a blue-emitting fluorophore. Its core utility lies in its application as a reporter molecule. When covalently attached to a substrate (e.g., via an amide bond to the C-terminus of a peptide), its fluorescence is significantly quenched.[8] Enzymatic cleavage of this bond liberates the free AMC molecule, resulting in a dramatic increase in fluorescence intensity that is directly proportional to the rate of the enzymatic reaction.[7][8] This "turn-on" fluorescence mechanism provides a highly sensitive and continuous method for measuring enzyme kinetics.

Physicochemical and Spectroscopic Properties

| Property | Value | Reference(s) |

| CAS Number | 26093-31-2 | [9] |

| Molecular Formula | C₁₀H₉NO₂ | [5] |

| Molecular Weight | 175.18 g/mol | [8] |

| Appearance | Yellow solid powder | [8][9] |

| Melting Point | 223-226 °C | [10] |

| Solubility | Soluble in DMSO, DMF, and acetone | [8] |

| Excitation Maximum (λex) | ~341-380 nm | [8] |

| Emission Maximum (λem) | ~440-460 nm | [8] |

Synthesis via Pechmann Reaction

The most common and efficient method for synthesizing the 7-amino-4-methylcoumarin scaffold is the Pechmann condensation.[11][12] This reaction involves the acid-catalyzed condensation of m-aminophenol with ethyl acetoacetate.[11] While traditional methods employed strong mineral acids like H₂SO₄, modern approaches often utilize solid acid catalysts (e.g., nano-crystalline sulfated-zirconia) to create a more environmentally friendly and efficient process.

Mechanism of Action in Fluorogenic Assays

The functionality of AMC-based substrates is predicated on a straightforward yet powerful mechanism of fluorescence de-quenching. The process allows for real-time monitoring of enzymatic activity.

Caption: AMC fluorescence de-quenching mechanism in a protease assay.

Part 3: Experimental Protocols & Workflows

Protocol 1: General Fluorometric Protease Activity Assay

This protocol provides a framework for measuring protease activity using an AMC-conjugated peptide substrate. Optimization of substrate and enzyme concentrations is critical and should be performed for each specific assay.

Materials:

-

Purified protease of interest

-

AMC-conjugated peptide substrate specific for the protease

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, with any necessary cofactors)

-

Free 7-Amino-4-methylcoumarin (for standard curve)

-

Anhydrous DMSO

-

Black, flat-bottom 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of the AMC-peptide substrate in DMSO. Store at -20°C.

-

Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer. The optimal final concentration is typically near the enzyme's Kₘ value and must be determined empirically.

-

Prepare a dilution series of the purified enzyme in ice-cold Assay Buffer.

-

-

Assay Setup (in a 96-well plate):

-

Add 50 µL of Assay Buffer to all wells.

-

Add 25 µL of the diluted enzyme solutions to the appropriate wells.

-

Include "no-enzyme" control wells containing only Assay Buffer.

-

Include "buffer-only" blank wells.

-

-

Reaction Initiation:

-

Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reactions by adding 25 µL of the substrate working solution to all wells, bringing the total volume to 100 µL.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-set to the assay temperature.

-

Measure the fluorescence intensity (Relative Fluorescence Units, RFU) kinetically over a set period (e.g., every 60 seconds for 30-60 minutes).

-

Use an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.[8]

-

-

Data Analysis:

-

Subtract the RFU values of the "buffer-only" blank from all other readings.

-

Plot RFU versus time for each enzyme concentration. The initial linear portion of the curve represents the reaction velocity (slope = ΔRFU/time).

-

Convert the reaction velocity from RFU/min to pmol/min using a standard curve prepared with free AMC (see Protocol 3.2).

-

Workflow for a Protease Assay

Caption: General workflow for an AMC-based protease activity assay.

Protocol 2: Preparation of an AMC Standard Curve

A standard curve is essential to convert the relative fluorescence units (RFU) obtained in an assay into an absolute amount of product formed.[8]

Procedure:

-

Stock Solution: Prepare a 10 mM stock solution of free AMC in anhydrous DMSO (e.g., dissolve 1.75 mg in 1 mL DMSO).[8]

-

Intermediate Dilution: Create a 100 µM intermediate dilution by adding 10 µL of the 10 mM stock to 990 µL of Assay Buffer.

-

Serial Dilutions in 96-Well Plate:

-

Add 100 µL of the 100 µM AMC intermediate dilution to the first well (e.g., A1).

-

Add 50 µL of Assay Buffer to the next several wells in the same row (e.g., A2-A8).

-

Perform a 1:2 serial dilution by transferring 50 µL from well A1 to A2, mixing, then transferring 50 µL from A2 to A3, and so on.

-

The final volume in each well used for the dilution series should be equalized with Assay Buffer if necessary to match the final assay volume (e.g., 100 µL).

-

Include a well with only Assay Buffer to serve as the blank.

-

-

Measurement & Analysis:

-

Read the fluorescence of the plate using the same settings as the enzyme assay.

-

Subtract the blank RFU from all standard readings.

-

Plot the background-subtracted RFU versus the known AMC concentration (µM).

-

Perform a linear regression to obtain the equation of the line (y = mx + c), where the slope (m) represents the RFU per µM of AMC.

-

Part 4: Safety and Handling for 7-Amino-4-methylcoumarin

AMC is considered a hazardous chemical and requires appropriate safety precautions. The following information is synthesized from multiple safety data sheets.[9][13]

GHS Hazard Classification

| Hazard Class | GHS Code | Description | Reference(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [13] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [13] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [13] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [13] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood. Ensure an eyewash station and safety shower are readily accessible.[13]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[9]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use.[1][9]

-

Skin and Body Protection: Wear a lab coat and other protective clothing to prevent skin exposure.[9][13]

-

Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator (e.g., N95 dust mask).[9][10]

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[13]

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place at 2-8°C.[10] Protect from light. Keep away from strong acids, strong bases, and oxidizing agents.[9]

-

Disposal: Dispose of waste contents and containers in accordance with all local, regional, national, and international regulations. Do not allow the product to enter drains.[1]

References

- Reddy, B. M., et al. (2007). Synthesis of 7-substituted 4-methyl coumarins by Pechmann reaction using nano-crystalline sulfated-zirconia.

- BenchChem. (2025). A Comprehensive Technical Guide to the Synthesis of 7-Amino-4-methylcoumarin via the Pechmann Reaction. BenchChem.

- Cayman Chemical. (2025). Safety Data Sheet: 7-Amino-4-methylcoumarin. Cayman Chemical.

- Thermo Fisher Scientific. (2022). Safety Data Sheet: 7-Amino-4-methylcoumarin. Acros Organics.

- ResearchGate. (n.d.). Reaction optimization for the synthesis of 7-amino-4-methyl-coumarin 3a.

- MedChemExpress. (2025). Safety Data Sheet: 7-Amino-4-methylcoumarin. MedChemExpress.

- BenchChem. (2025). 7-Amino-4-(trifluoromethyl)coumarin: A Comprehensive Technical Guide. BenchChem.

- AAT Bioquest. (n.d.). Safety Data Sheet for AMC [7-Amino-4-methylcoumarin].

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 7-acylamino-4-methylcoumarins. BenchChem.

- Google Patents. (n.d.). Method of producing 7-amino-4-methylcoumarin.

- BenchChem. (n.d.). Application Notes and Protocols for the Preparation of a Standard Curve for Free 7-Amino-4-methylcoumarin (AMC). BenchChem.

- Santa Cruz Biotechnology. (n.d.). 7-Amino-4-methylcoumarin. SCBT.

- Sigma-Aldrich. (n.d.). 7-Amino-4-methylcoumarin 99%. Sigma-Aldrich.

- ChemBK. (2024). Methyl 2-(4-(broMoMethyl)phenyl)

- National Center for Biotechnology Information. (2012). Protease Assays. Assay Guidance Manual.

- Molbase. (n.d.). Methyl 2-(4-(bromomethyl)phenyl)

- SynZeal. (n.d.).

- ChemScene. (n.d.). 7-Amino-4-methylcoumarin. ChemScene.

- Unspecified MSDS. (n.d.).

-

CAS Common Chemistry. (n.d.). 7-Amino-4-methylcoumarin. CAS. [Link]

- Google Patents. (n.d.). Labeling of Proteins with the Fluorophore 7-amino-4-methylcoumarin (AMC) Generated Novel Proteolytic Substrates.

- Sigma-Aldrich. (2025).

- BenchChem. (2025). Optimizing Substrate Concentration for 7-Amino-4-methylcoumarin (AMC) Assays: A Technical Support Guide. BenchChem.

- BLDpharm. (n.d.). Methyl 2-(4-(bromomethyl)phenyl)

- AK Scientific, Inc. (n.d.). Safety Data Sheet: (E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)

- ChemicalBook. (2025). 4-(Bromomethyl)phenylaceticacidphenacylester. ChemicalBook.

- PubChem. (n.d.). Methyl 2-(4-bromophenyl)

- TCI Chemicals. (n.d.). Methyl 2-[4-(Bromomethyl)

- Santa Cruz Biotechnology. (n.d.). Diallyldimethylammonium chloride. SCBT.

- Fandachem. (n.d.). cas 7398-69-8 diallyldimethylammonium chloride. Fandachem.

Sources

- 1. peptide.com [peptide.com]

- 2. 4-(Bromomethyl)phenylaceticacidphenacylester | 7398-42-7 [chemicalbook.com]

- 3. Methyl 2-(4-(bromomethyl)phenyl)acetate | 7398-42-7-Molbase [molbase.com]

- 4. 7398-42-7|Methyl 2-(4-(bromomethyl)phenyl)acetate|BLD Pharm [bldpharm.com]

- 5. scbt.com [scbt.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. 7-アミノ-4-メチルクマリン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

A-Tiefenanalyse der Reaktivität von Benzylbromid in Methyl-4-(brommethyl)phenylacetat

Ein technischer Leitfaden für Fachleute in der Forschung und Arzneimittelentwicklung

Zusammenfassung

Methyl-4-(brommethyl)phenylacetat ist ein vielseitiges bifunktionelles Reagenz, das in der organischen Synthese, insbesondere in der pharmazeutischen Chemie, von großer Bedeutung ist. Seine einzigartige Struktur, die eine hochreaktive Benzylbromid-Einheit und einen Methylester umfasst, ermöglicht eine breite Palette chemischer Umwandlungen. Dieser Leitfaden bietet eine eingehende Untersuchung der Faktoren, die die Reaktivität der Benzylbromid-Gruppe bestimmen, und beschreibt ihre vorherrschenden Reaktionswege. Es werden detaillierte Protokolle und mechanistische Einblicke bereitgestellt, um Forschern die Nutzung des vollen synthetischen Potenzials dieser Verbindung zu ermöglichen.

Einleitung: Die einzigartige Reaktivität von Benzylhalogeniden

Benzylhalogenide, zu denen auch Methyl-4-(brommethyl)phenylacetat gehört, weisen eine deutlich erhöhte Reaktivität bei nukleophilen Substitutionsreaktionen im Vergleich zu ihren aliphatischen Gegenstücken auf.[1] Diese erhöhte Reaktivität ist auf die Stabilität des Übergangszustands und möglicher Carbokation-Zwischenprodukte zurückzuführen, die durch Resonanz mit dem benachbarten aromatischen Ring stabilisiert werden.[2][3] Die Phenylgruppe delokalisiert die sich entwickelnde positive Ladung und senkt so die Aktivierungsenergie für die Substitution.

Methyl-4-(brommethyl)phenylacetat ist ein primäres Benzylbromid.[4] Folglich kann es sowohl SN1- als auch SN2-Reaktionen eingehen, wobei der vorherrschende Mechanismus von den Reaktionsbedingungen wie der Stärke des Nukleophils, dem Lösungsmittel und der Temperatur abhängt.[2][4]

Tabelle 1: Physikalisch-chemische Eigenschaften von Methyl-4-(brommethyl)phenylacetat

| Eigenschaft | Wert | Quelle |

| CAS-Nummer | 7398-42-7 | [5][6][7] |

| Summenformel | C10H11BrO2 | [6][8] |

| Molekulargewicht | 243.10 g/mol | [6][8] |

| Siedepunkt | 290.6±20.0 °C | [7][8] |

| Lagerbedingungen | Unter Inertgas bei 2-8°C aufbewahren | [6][8] |

Analyse der Kernreaktivität: Ein zweigleisiger Ansatz

Die Reaktivität der Benzylbromid-Gruppe in Methyl-4-(brommethyl)phenylacetat wird hauptsächlich durch nukleophile Substitutionsmechanismen bestimmt: SN1 (unimolekulare nukleophile Substitution) und SN2 (bimolekulare nukleophile Substitution).

Der SN2-Weg: Konzertierter Angriff

Als primäres Benzylbromid ist der SN2-Weg für Methyl-4-(brommethyl)phenylacetat oft bevorzugt, insbesondere bei starken Nukleophilen und aprotischen polaren Lösungsmitteln.[4][9] Bei diesem Mechanismus greift das Nukleophil das elektrophile Benzylkohlenstoffatom von der Rückseite an, was zu einem konzertierten Bruch der Kohlenstoff-Brom-Bindung und zur Bildung einer neuen Kohlenstoff-Nukleophil-Bindung führt.[9]

Kausale Analyse:

-

Starke Nukleophile: Starke Nukleophile (z. B. CN-, RS-, N3-) begünstigen den SN2-Weg, da ihre hohe Elektronendichte den konzertierten Angriff auf das elektrophile Kohlenstoffatom vorantreibt.[4]

-

Aprotische polare Lösungsmittel: Lösungsmittel wie DMF oder DMSO solvatisieren das Kation, lassen aber das Nukleophil relativ "nackt" und erhöhen so seine Reaktivität.

-

Sterische Hinderung: Als primäres Halogenid ist das Benzylkohlenstoffatom sterisch zugänglich, was den Rückseitenangriff des Nukleophils erleichtert.[9]

Der SN1-Weg: Carbokation-Zwischenprodukt

Unter Bedingungen, die die Bildung eines Carbokations begünstigen – wie schwache Nukleophile (z. B. H2O, ROH) in protischen polaren Lösungsmitteln – kann der SN1-Weg konkurrieren oder sogar dominieren.[4][9] Der geschwindigkeitsbestimmende Schritt ist die Dissoziation des Bromidions, um ein resonanzstabilisiertes Benzylkarbokation zu bilden.[2] Dieses Zwischenprodukt wird dann schnell vom Nukleophil eingefangen.

Kausale Analyse:

-

Stabilität des Carbokations: Das Benzylkarbokation wird durch Resonanz stark stabilisiert, da die positive Ladung über den aromatischen Ring delokalisiert wird.[2][3] Dies senkt die Aktivierungsenergie für seine Bildung.

-

Protische Lösungsmittel: Lösungsmittel wie Wasser oder Ethanol können sowohl das Carbokation als auch das austretende Bromidion solvatisieren und so den Ionisierungsschritt erleichtern.

-

Elektronische Effekte des Substituenten: Die para-ständige Methylacetat-Gruppe (-CH2COOCH3) spielt eine entscheidende Rolle. Sie ist eine schwach elektronenziehende Gruppe durch Induktion, was das Carbokation leicht destabilisieren und den SN1-Weg im Vergleich zu unsubstituiertem Benzylbromid etwas weniger günstig machen kann.[10][11][12]

Anwendungen in der Arzneimittelentwicklung

Die zuverlässige Reaktivität von Methyl-4-(brommethyl)phenylacetat macht es zu einem wertvollen Baustein in der Synthese von pharmazeutisch aktiven Verbindungen. Es dient als elektrophiles Zwischenprodukt zur Einführung des 4-(Methoxycarbonylmethyl)benzyl-Fragments in eine Vielzahl von Molekülen.[5]

-

Synthese von PDE4-Inhibitoren: Es wurde bei der Synthese von heterocyclischen Inhibitoren der Phosphodiesterase 4 (PDE4) verwendet, die zur Behandlung von entzündlichen Erkrankungen untersucht werden.[5]

-

Synthese von Serinprotease-Inhibitoren: Das analoge 4-(Brommethyl)phenylessigsäure wurde als Vorläufer für Serinprotease-Inhibitoren verwendet.

-

"Magic Methyl"-Effekt: Die Einführung von Methylgruppen, wie sie im Esterteil dieser Verbindung vorhanden sind, ist eine gängige Strategie in der medizinischen Chemie, um die pharmakodynamischen und pharmakokinetischen Eigenschaften von Wirkstoffkandidaten zu optimieren, ein Phänomen, das oft als "Magic Methyl"-Effekt bezeichnet wird.[13]

Experimentelle Protokolle

Protokoll: Repräsentative SN2-Reaktion - Synthese von Methyl-4-((phenoxymethyl)phenyl)acetat

Dieses Protokoll beschreibt die Reaktion von Methyl-4-(brommethyl)phenylacetat mit Phenol, um einen Ether über einen SN2-Mechanismus (Williamson-Ethersynthese) zu bilden.

Materialien:

-

Methyl-4-(brommethyl)phenylacetat (1 Äq.)

-

Phenol (1.1 Äq.)

-

Kaliumcarbonat (K2CO3), wasserfrei (1.5 Äq.)

-

Acetonitril (CH3CN), trocken

-

Rundkolben, Rückflusskühler, Magnetrührer, Heizmantel

-

Dünnschichtchromatographie (DC)-Platten (Kieselgel)

-

Rotationsverdampfer

-

Scheidetrichter

-

Ethylacetat, Wasser, Salzlösung (gesättigte NaCl-Lösung)

-

Natriumsulfat (Na2SO4), wasserfrei

Verfahren:

-

Einrichtung: In einem trockenen Rundkolben, der mit einem Magnetrührstab ausgestattet ist, Methyl-4-(brommethyl)phenylacetat (1 Äq.) und Phenol (1.1 Äq.) in trockenem Acetonitril lösen.

-

Basenzugabe: Wasserfreies Kaliumcarbonat (1.5 Äq.) zur Reaktionsmischung geben. K2CO3 dient als Base, um das Phenol zu deprotonieren und das reaktivere Phenoxid-Nukleophil zu erzeugen.

-

Reaktion: Die Mischung unter Rückfluss erhitzen und den Reaktionsfortschritt mittels DC überwachen (typischerweise 4-8 Stunden).

-

Aufarbeitung: Nach Abschluss der Reaktion die Mischung auf Raumtemperatur abkühlen lassen. Das feste K2CO3 abfiltrieren und das Lösungsmittel unter reduziertem Druck entfernen.

-

Extraktion: Den Rückstand in Ethylacetat lösen und mit Wasser und anschließend mit Salzlösung waschen, um restliches K2CO3 und Phenol zu entfernen.

-

Trocknung und Konzentration: Die organische Phase über wasserfreiem Natriumsulfat trocknen, filtrieren und das Lösungsmittel am Rotationsverdampfer entfernen.

-

Reinigung: Das Rohprodukt bei Bedarf durch Säulenchromatographie auf Kieselgel reinigen, um das reine Etherprodukt zu erhalten.

Validierung: Die Produktidentität und -reinheit sollten durch 1H-NMR-, 13C-NMR- und Massenspektrometrie bestätigt werden. Das Verschwinden des Benzylbromid-Signals (-CH2Br bei ca. 4.5 ppm im 1H-NMR) und das Auftreten eines neuen Benzylether-Signals (-CH2O- bei ca. 5.1 ppm) sind Indikatoren für eine erfolgreiche Reaktion.

Sicherheit und Handhabung

Methyl-4-(brommethyl)phenylacetat ist ein reaktives Alkylierungsmittel und sollte mit Vorsicht gehandhabt werden. Es ist als haut- und augenreizend eingestuft.[5] Es sollten geeignete persönliche Schutzausrüstungen (PSA), einschließlich Schutzbrille, Handschuhe und Laborkittel, getragen werden. Alle Manipulationen sollten in einem gut belüfteten Abzug durchgeführt werden.

Schlussfolgerung

Methyl-4-(brommethyl)phenylacetat ist ein hochreaktives und synthetisch wertvolles Reagenz. Seine Benzylbromid-Einheit unterliegt leicht nukleophilen Substitutionsreaktionen sowohl über SN1- als auch über SN2-Wege, wobei die spezifischen Bedingungen den vorherrschenden Mechanismus bestimmen. Das Verständnis der Faktoren, die seine Reaktivität beeinflussen – sterische Zugänglichkeit, Stabilität von Zwischenprodukten und elektronische Effekte – ist für seine effektive Nutzung in der Synthese komplexer organischer Moleküle, insbesondere in der Arzneimittelentwicklung, von entscheidender Bedeutung. Die hier vorgestellten Protokolle und mechanistischen Einblicke bieten eine solide Grundlage für Forscher, um diese vielseitige Verbindung in ihre Synthesestrategien zu integrieren.

Referenzen

-

Glasp. (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions. Glasp. [Link]

-

Quora. (2016). Do benzyl halides react mainly via Sn1 or Sn2 mechanisms?. Quora. [Link]

-

University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. University of Calgary. [Link]

-

Reddit. (2022). Will allylic and benzylic halide prefer SN1 or SN2 reaction?. Reddit. [Link]

-

Master Organic Chemistry. (2024). Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. [Link]

-

ACS Publications. (n.d.). Mechanistic Role of Benzylic Bromides in the Catalytic Autoxidation of Methylarenes. Inorganic Chemistry. [Link]

-

Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]

-

J-STAGE. (n.d.). LACK OF ENHANCED REACTIVITY OF α-NUCLEOPHILES IN THE SN2 REACTIONS OF BENZYL BROMIDES AND SMALL α-EFFECT. Journal of the Korean Chemical Society. [Link]

-

Chemistry LibreTexts. (2024). 2.9: Reactions at the Benzylic Position. Chemistry LibreTexts. [Link]

-

Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds. Chemistry LibreTexts. [Link]

-

La Salle University. (n.d.). Substituent Effects. La Salle University. [Link]

-

Lumen Learning. (n.d.). The Effect of Substituents on Reactivity. MCC Organic Chemistry. [Link]

-

St. Peter's Institute of Pharmaceutical Sciences. (n.d.). The Effect of Substituents on Reactivity. St. Peter's Institute of Pharmaceutical Sciences. [Link]

-

Chemistry LibreTexts. (2021). 22.5: Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

-

OpenStax. (2023). 16.4 Substituent Effects in Electrophilic Substitutions. Organic Chemistry. [Link]

-

MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI. [Link]

-

Chemsrc. (2024). Methyl [4-(bromomethyl)phenyl]acetate. Chemsrc. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. quora.com [quora.com]

- 3. reddit.com [reddit.com]

- 4. glasp.co [glasp.co]

- 5. 7398-42-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. 7398-42-7|Methyl 2-(4-(bromomethyl)phenyl)acetate|BLD Pharm [bldpharm.com]

- 7. Methyl [4-(bromomethyl)phenyl]acetate | CAS#:7398-42-7 | Chemsrc [chemsrc.com]

- 8. 4-(Bromomethyl)phenylaceticacidphenacylester | 7398-42-7 [chemicalbook.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. www1.lasalle.edu [www1.lasalle.edu]

- 11. The Effect of Substituents on Reactivity | MCC Organic Chemistry [courses.lumenlearning.com]

- 12. stpeters.co.in [stpeters.co.in]

- 13. mdpi.com [mdpi.com]

Methyl 4-(bromomethyl)phenylacetate stability and storage conditions

An In-depth Technical Guide on the Stability and Storage of Methyl 4-(bromomethyl)phenylacetate

Authored by: A Senior Application Scientist

Introduction

This compound is a bifunctional reagent of significant interest in medicinal chemistry and organic synthesis. Its utility lies in its dual reactive centers: a reactive benzylic bromide, which is an excellent alkylating agent, and a methyl ester, which can be further manipulated. These very features, however, make the molecule susceptible to degradation, compromising sample integrity, experimental reproducibility, and the safety of downstream applications. This guide provides a comprehensive analysis of the factors governing the stability of this compound, offering field-proven protocols for its optimal storage, handling, and quality assessment.

Chemical Profile and Intrinsic Reactivity

To understand the stability of this compound, one must first appreciate the reactivity endowed by its constituent functional groups: the benzylic bromide and the methyl phenylacetate ester.

-

Benzylic Bromide: The C-Br bond at the benzylic position is the primary locus of reactivity. Benzylic radicals, cations, and anions are all stabilized by resonance with the adjacent phenyl ring, which significantly weakens the C-H bonds at this position and makes the C-Br bond an excellent leaving group in nucleophilic substitution reactions.[1] Benzylic bromides are known to be potent lachrymators and are highly reactive towards a wide range of nucleophiles, including water and alcohols.[2][3][4]

-

Methyl Phenylacetate Ester: The ester functional group is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and methanol. This process can be catalyzed by both acid and base. While generally stable under neutral conditions at room temperature, the presence of moisture or acidic/basic impurities can accelerate this degradation pathway.[5]

The interplay between these two groups dictates the compound's overall stability profile.

Caption: Key reactive functional groups in this compound.

Primary Degradation Pathways

The principal routes of degradation for this compound are hydrolysis and nucleophilic substitution. Exposure to light may also initiate radical-based degradation, a known mechanism in benzylic bromination reactions that can also contribute to decomposition.[6]

-

Hydrolysis of the Benzylic Bromide: This is often the most significant degradation pathway. In the presence of water, the bromide can be displaced by a hydroxyl group, forming Methyl 4-(hydroxymethyl)phenylacetate. This reaction can proceed slowly even with atmospheric moisture and generates hydrobromic acid (HBr) as a byproduct.[2] The liberated HBr can, in turn, catalyze the hydrolysis of the ester group, creating an autocatalytic degradation loop.

-

Hydrolysis of the Methyl Ester: The ester can be hydrolyzed to 4-(bromomethyl)phenylacetic acid. This reaction is significantly accelerated by acidic or basic conditions.[7]

-

Self-Condensation/Polymerization: As a reactive alkylating agent, one molecule can potentially react with another, particularly if impurities that can act as nucleophiles are present, leading to oligomeric or polymeric byproducts.

-

Photodegradation: Benzylic positions are susceptible to free-radical reactions, which can be initiated by UV light.[8][9] This can lead to the formation of various impurities and a general darkening of the material.

Caption: Major degradation pathways for this compound.

Recommended Storage and Handling Protocols

Based on the compound's inherent reactivity, a multi-faceted approach to storage is required to ensure long-term stability. These recommendations are synthesized from supplier data sheets and established chemical principles for analogous compounds.[10][11][12]

Storage Conditions

The following conditions are critical for minimizing degradation and preserving the purity of the material.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2–8°C | Slows the rate of all potential degradation reactions, particularly hydrolysis and self-condensation.[10][12] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, preventing hydrolysis of the benzylic bromide and potential oxidative side reactions.[11][12] |

| Light | Amber Vial / Dark Location | Protects the compound from light-induced free-radical degradation pathways.[12] |

| Moisture | Tightly Sealed Container with Desiccant | The most critical factor. Prevents hydrolysis of both the ester and the highly reactive benzylic bromide.[2][13] |

Handling Procedures

Minimizing exposure during experimental use is as important as long-term storage.

-

Inert Atmosphere Handling: Whenever possible, handle the compound under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

-

Minimize Exposure: Only remove the amount of material needed for the experiment. Avoid leaving the container open to the atmosphere for extended periods.

-

Use Dry Solvents and Reagents: Ensure all solvents and other reagents used with the compound are anhydrous to prevent introducing water, which would initiate degradation.

-